molecular formula C13H10BrN3O2S2 B11639522 N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11639522
M. Wt: 384.3 g/mol
InChI Key: SDRUAHQSLKWFBJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a bromophenyl group, a benzothiadiazole core, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method is the cyclization of 2-aminobenzenethiol with a suitable sulfonyl chloride under acidic conditions. The resulting benzothiadiazole intermediate is then subjected to bromination using N-bromosuccinimide (NBS) to introduce the bromophenyl group. Finally, the sulfonamide moiety is introduced through a reaction with a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the bromophenyl group can enhance the compound’s binding affinity to target proteins through hydrophobic interactions. These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a benzothiadiazole core and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C13H10BrN3O2S2

Molecular Weight

384.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O2S2/c1-8-2-7-11-12(16-20-15-11)13(8)21(18,19)17-10-5-3-9(14)4-6-10/h2-7,17H,1H3

InChI Key

SDRUAHQSLKWFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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